molecular formula C10H8N2O3 B13015292 1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13015292
M. Wt: 204.18 g/mol
InChI Key: RWYNAFNAUVVYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure comprises a bicyclic core with a ketone group at position 4, a carboxylic acid at position 3, and a methyl substituent at position 1. The synthesis of this compound typically involves the Gould–Jacobs reaction, where 2-aminopyridine is condensed with ethoxy methylene malonate to form the naphthyridine ring, followed by N-alkylation and hydrolysis steps . Characterization via FTIR, $ ^1H $ NMR, and mass spectrometry confirms its structure, with key spectral signals (e.g., 8.02–9.11 ppm for aromatic protons) and molecular ion peaks (e.g., m/z 390.2 for derivatives) .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-12-5-7(10(14)15)8(13)6-3-2-4-11-9(6)12/h2-5H,1H3,(H,14,15)

InChI Key

RWYNAFNAUVVYCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1N=CC=C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions:

Comparison with Similar Compounds

Key Trends :

  • Position 1 : Larger substituents (e.g., ethyl, cyclopropyl) improve antibacterial activity by enhancing target binding (e.g., DNA gyrase inhibition) .
  • Position 6 : Fluoro substitution increases lipophilicity and membrane penetration, critical for Gram-negative pathogens .
  • Position 7: Piperazinyl or amino-pyrrolidinyl groups enhance solubility and bioavailability .

ADMET and Pharmacokinetic Profiles

  • Solubility: Carboxylic acid derivatives exhibit poor aqueous solubility but improved solubility in alkaline media or organic solvents (e.g., DMF, ethanol) .
  • Lipophilicity: Fluoro and cyclopropyl groups enhance logP values (e.g., enoxacin: logP ~0.5), favoring tissue penetration .
  • Metabolism : Methyl and ethyl groups at position 1 reduce hepatic clearance compared to bulkier substituents .
  • Toxicity : Halogenated derivatives (e.g., 7-chloro-6-fluoro) show higher cytotoxicity (IC$_{50}$ ~10 µM in HeLa cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.